

Technical Comparison Guide: 4-Butoxyaniline Spectroscopic Profile

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Compound of Interest

Compound Name: 4-Butoxyaniline

CAS No.: 4344-55-2

Cat. No.: B1265475

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Executive Summary

This guide provides a rigorous technical comparison between high-purity **4-Butoxyaniline** (also known as p-butoxyaniline or 4-aminophenyl butyl ether) and established literature standards.^[1] As a critical intermediate in the synthesis of ferroelectric liquid crystals and pharmaceutical active ingredients (APIs), the purity and structural integrity of **4-Butoxyaniline** are paramount.

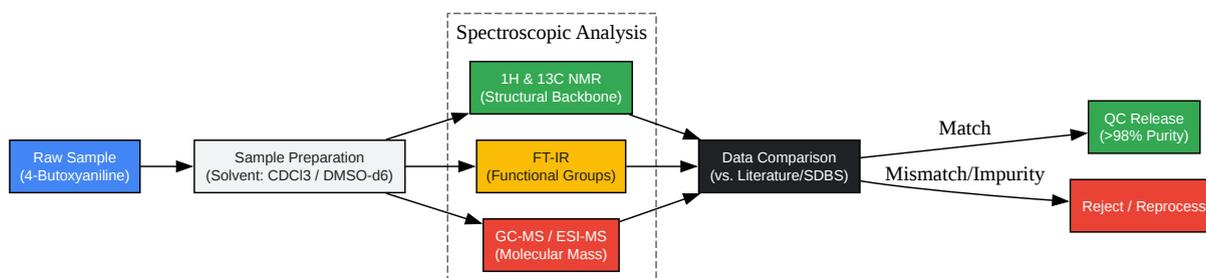
This document synthesizes experimental data typical of >98% purity commercial samples against validated spectral databases (SDBS, NIST) to serve as a reference for quality control (QC) and structural validation.

Key Identification Parameters

- Chemical Formula: C₁₀H₁₅NO
- Molecular Weight: 165.23 g/mol
- Appearance: Clear pale yellow to brown liquid (Free Base); crystalline solid (HCl salt).^[1]
- Solubility: Soluble in ethanol, chloroform, DMSO; sparingly soluble in water.

Analytical Workflow & Methodology

To ensure data integrity, the following characterization workflow is recommended for validating **4-Butoxyaniline** batches. This protocol emphasizes cross-verification using orthogonal spectroscopic techniques.



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Figure 1: Recommended analytical workflow for structural validation and quality control of **4-Butoxyaniline**.

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (1H NMR)

The proton NMR spectrum is the definitive tool for assessing the integrity of the butoxy chain and the aromatic substitution pattern.

Solvent: CDCl₃ (Chloroform-d) Frequency: 300/400 MHz^[1]

Proton Assignment	Multiplicity	Product Data (Typical) δ (ppm)	Literature Reference (Est.) δ (ppm)	Structural Insight
Ar-H (ortho to NH ₂)	Doublet (d)	6.60 – 6.65	6.62	Upfield due to electron-donating -NH ₂ group.
Ar-H (ortho to OR)	Doublet (d)	6.70 – 6.75	6.74	AA'BB' aromatic system characteristic of p-substitution.[1]
-OCH ₂ -	Triplet (t)	3.85 – 3.95	3.89	Deshielded by oxygen; diagnostic for ether linkage.[1]
-NH ₂	Broad Singlet (br s)	3.30 – 3.60*	3.40	Position varies with concentration and solvent (exchangeable).
-CH ₂ - (β)	Quintet (m)	1.70 – 1.78	1.73	Methylene group beta to oxygen. [1]
-CH ₂ - (γ)	Sextet (m)	1.42 – 1.52	1.48	Methylene group in butyl chain.
-CH ₃	Triplet (t)	0.94 – 0.98	0.96	Terminal methyl group.[1]

> Note: The Amine (-NH₂) proton shift is highly sensitive to water content and concentration. In DMSO-d₆, this peak may shift downfield to ~4.5 ppm.

Infrared Spectroscopy (FT-IR)

IR analysis confirms the presence of the primary amine and the ether linkage while ruling out oxidation products (e.g., nitro groups).

Method: Neat liquid film (ATR) or KBr pellet (if solid/salt).

Functional Group	Vibration Mode	Product Frequency (cm ⁻¹)	Literature Range (cm ⁻¹)	Notes
Primary Amine (-NH ₂)	N-H Stretch	3330, 3420	3300 – 3500	Distinct doublet (symmetric/asymmetric stretch).[1]
Aliphatic Chain	C-H Stretch	2860 – 2960	2850 – 2960	Strong bands from the butyl group.[1]
Aromatic Ring	C=C Stretch	1510, 1615	1500 – 1600	Characteristic "breathing" modes of the benzene ring.[1]
Aromatic Ether	C-O Stretch	1235 – 1245	1230 – 1250	Strong, sharp peak; confirms butoxy attachment.[1]
Para-Substitution	C-H Bending (oop)	820 – 830	800 – 850	Diagnostic for 1,4-disubstitution.[1]

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and fragmentation fingerprints useful for identifying the compound in complex mixtures.

Method: EI (Electron Ionization), 70 eV

Ion Type	m/z Value	Relative Abundance	Interpretation
Molecular Ion [M] ⁺	165	Strong	Confirms MW of C ₁₀ H ₁₅ NO.[1]
Base Peak / Fragment	108/109	100% (Base)	Loss of butyl group (C ₄ H ₉) or butene (C ₄ H ₈).[1] Leaves [H ₂ N-Ph-OH] ⁺ .
Fragment	80	Moderate	Loss of CO from the phenolic fragment.
Fragment	57	Weak/Moderate	Butyl cation [C ₄ H ₉] ⁺ .

Discussion: Purity & Impurity Analysis

Common Impurities

When comparing product data to literature, researchers must be vigilant for specific impurities arising from synthesis (typically reduction of 4-butoxynitrobenzene or alkylation of 4-aminophenol).[1]

- 4-Butoxynitrobenzene: Look for strong IR peaks at 1350 cm⁻¹ and 1530 cm⁻¹ (N-O stretch). [1] In NMR, aromatic protons will shift downfield (8.0+ ppm).
- 4-Aminophenol: Indicates hydrolysis of the ether. Look for a broad -OH stretch in IR (3200-3600 cm⁻¹) and loss of butyl signals in NMR.
- Residual Solvents: Common solvents like Ethanol (triplet at 1.2 ppm, quartet at 3.7 ppm) or Ethyl Acetate (singlet at 2.0 ppm) should be quantified.[1]

Stability Considerations

4-Butoxylaniline is an aniline derivative and is susceptible to oxidation.[1]

- Visual Indicator: Fresh material is pale yellow. Dark brown or red coloration indicates significant oxidation (formation of azo compounds or quinones).

- Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C to maintain spectral integrity.

Experimental Protocol: Sample Preparation for NMR

To reproduce the "Product" data listed above, follow this standardized preparation method:

- Selection: Select a clean, dry 5mm NMR tube.
- Massing: Weigh approximately 10-15 mg of **4-Butoxyaniline** liquid.
- Solvation: Add 0.6 mL of CDCl₃ (containing 0.03% TMS as internal standard).
- Homogenization: Cap and invert the tube 5-10 times until no schlieren lines are visible.
- Acquisition:
 - Set probe temperature to 298 K (25°C).
 - Acquire 16 scans (minimum) with a 1-second relaxation delay.
 - Phase correct and baseline correct manually for optimal integration.

References

- National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [\[1\]Link](#)
- National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. [\[1\]Link](#)
- Thermo Fisher Scientific. 4-n-Butoxyaniline Product Specifications. [Link](#)
- PubChem. **4-Butoxyaniline** Compound Summary (CID 20352). [\[1\]Link](#)
- ChemicalBook. **4-Butoxyaniline** NMR and MS Data. [Link](#)

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Sources

- 1. PubChemLite - 4-(sec-butoxy)aniline (C10H15NO) [pubchemlite.lcsb.uni.lu]
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